tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O3. It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to a brominated pyridinone ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at low temperatures to introduce the bromine atom . The tert-butyl carbamate group can then be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The pyridinone ring can undergo oxidation or reduction to form different derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the pyridinone ring.
Reduction Products: Reduced derivatives of the pyridinone ring.
Cross-Coupling Products: Biaryl or other coupled products.
Scientific Research Applications
Chemistry: tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: It may be used in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carbamate group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules .
Comparison with Similar Compounds
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Similar structure but lacks the bromine atom.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: Contains a different substituent on the pyridinone ring.
tert-Butyl (1-cyanopent-4-yn-1-yl)carbamate: Contains a cyano group instead of a bromine atom.
Uniqueness: tert-Butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with similar compounds lacking the bromine substituent .
Properties
Molecular Formula |
C11H15BrN2O3 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3,(H,13,16) |
InChI Key |
VONSWPAXRQJGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)N(C=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.